An In-depth Technical Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of Fluorinated Enaminones
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its overall performance.[1][2] Within this context, 4-Amino-1,1,1-trifluoro-3-buten-2-one emerges as a highly versatile and reactive building block. As a trifluoromethylated enaminone, it possesses a unique "push-pull" electronic system, with the electron-donating amino group conjugated to the electron-withdrawing trifluoroacetyl group through a carbon-carbon double bond.[2] This electronic arrangement imbues the molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of complex chemical structures, particularly fluorine-containing heterocycles.[3][4]
This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-Amino-1,1,1-trifluoro-3-buten-2-one, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
4-Amino-1,1,1-trifluoro-3-buten-2-one, with the CAS Number 184848-89-3, is a compound that marries the stability of a trifluoromethyl group with the reactivity of a vinylogous amide.[5][6] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄F₃NO | [5][7] |
| Molecular Weight | 139.08 g/mol | [5][7] |
| Appearance | Liquid, solid, or semi-solid | [8] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [8] |
| Purity (Typical) | ≥95% | [8] |
The structure of this enaminone is characterized by a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), which favors the Z-isomer configuration. This hydrogen bond forms a stable six-membered ring, significantly influencing the molecule's planarity and conformational preference.[9]
Tautomerism and Isomerism
Like other β-dicarbonyl derivatives, 4-Amino-1,1,1-trifluoro-3-buten-2-one can exist in equilibrium between its enaminone and a less stable iminoketone tautomeric form. However, the conjugated enaminone form is overwhelmingly favored due to the stability conferred by the delocalized π-system and the intramolecular hydrogen bond.[10]
Caption: Keto-enol tautomerism of the enaminone.
Synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one
The primary and most logical synthetic route to 4-Amino-1,1,1-trifluoro-3-buten-2-one is the condensation reaction between 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone) and a source of ammonia, such as ammonium acetate.[2][11] This reaction is a classic method for forming enaminones from β-dicarbonyl compounds.
Caption: Synthetic pathway to the target compound.
Experimental Protocol: A Representative Procedure
Objective: To synthesize 4-Amino-1,1,1-trifluoro-3-buten-2-one via condensation.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Ammonium acetate (1.5 eq)[11]
-
Benzene or Toluene (as solvent)
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Reactor: To the flask, add 1,1,1-trifluoro-2,4-pentanedione and the solvent (e.g., benzene).
-
Addition of Amine Source: Add ammonium acetate to the mixture.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected.
-
Work-up: Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization (if solid) or column chromatography to yield the final product.[2]
Causality Behind Experimental Choices:
-
Azeotropic Removal of Water: The condensation reaction is an equilibrium process. By removing water using a Dean-Stark trap, the equilibrium is shifted towards the product side, ensuring a high yield, a principle rooted in Le Chatelier's principle.
-
Ammonium Acetate as Ammonia Source: Ammonium acetate is a convenient and mild source of ammonia in situ, which is often preferred over using gaseous ammonia directly.[11]
Spectroscopic Characterization
The structural elucidation of 4-Amino-1,1,1-trifluoro-3-buten-2-one relies on a combination of spectroscopic techniques. Although a complete, published dataset for this specific molecule is elusive, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[9][12]
| Technique | Expected Features |
| ¹H NMR | - Vinyl Proton (-CH=): A singlet or doublet around 5.0-6.0 ppm. - Amine Protons (-NH₂): Two broad singlets, one for the non-hydrogen-bonded proton (around 5.5-7.5 ppm) and one for the intramolecularly hydrogen-bonded proton (deshielded, >10 ppm). - Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 180-195 ppm. - Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹JC-F coupling) around 115-120 ppm. - Olefinic Carbons (=CH- and =C(NH₂)-): Signals between 90-160 ppm. - Methyl Carbon (-CH₃): A signal around 20-30 ppm. |
| ¹⁹F NMR | - A singlet for the -CF₃ group, typically in the range of -65 to -75 ppm (relative to CFCl₃). The precise chemical shift is sensitive to the electronic environment.[9] |
| IR Spectroscopy | - N-H Stretch: Broad bands in the 3200-3400 cm⁻¹ region. - C=O Stretch: A strong absorption band around 1600-1640 cm⁻¹, shifted to lower frequency due to conjugation and intramolecular hydrogen bonding. - C=C Stretch: A band in the 1550-1600 cm⁻¹ region. - C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ range. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (139.08). - Fragmentation: Characteristic loss of fragments such as CF₃, CO, and CH₃. |
Chemical Reactivity and Synthetic Applications
The "push-pull" nature of the enaminone scaffold makes 4-Amino-1,1,1-trifluoro-3-buten-2-one a versatile synthon, capable of acting as both a nucleophile and an electrophile.
Caption: Reactivity map of the enaminone scaffold.
Key Application: Synthesis of Trifluoromethyl-Pyrazoles
One of the most significant applications of trifluoromethylated enaminones is in the synthesis of pyrazoles, a class of heterocycles prevalent in pharmaceuticals.[13] The reaction of 4-Amino-1,1,1-trifluoro-3-buten-2-one with hydrazine or its derivatives provides a direct route to 3(5)-trifluoromethyl-5(3)-methylpyrazoles.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine at the electrophilic carbonyl carbon, followed by an intramolecular cyclization with the elimination of water. The regioselectivity (i.e., whether the CF₃ group is at the 3 or 5 position) can be influenced by the reaction conditions and the nature of the hydrazine substituent.
Caption: General scheme for pyrazole synthesis.
This synthetic strategy is highly valuable in drug discovery. For instance, pyrazole scaffolds are central to the structure of COX-2 inhibitors like Celecoxib, and the inclusion of a trifluoromethyl group is a common strategy to enhance potency and pharmacokinetic properties.[14]
Safety and Handling
While a specific safety data sheet (SDS) for 4-Amino-1,1,1-trifluoro-3-buten-2-one is not widely published, safety precautions can be inferred from its structural components and data for analogous compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
Hazards: The compound is expected to be harmful if swallowed and may cause serious eye irritation or damage.[8] Compounds of this class can be skin irritants.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[8]
Future Outlook and Conclusion
4-Amino-1,1,1-trifluoro-3-buten-2-one stands as a potent and versatile building block for chemical synthesis. Its value is intrinsically linked to the growing demand for fluorinated compounds in the pharmaceutical and agrochemical industries.[1][4] The dual nucleophilic and electrophilic nature of its enaminone core provides a robust platform for constructing complex molecular architectures, most notably trifluoromethyl-substituted heterocycles.
Future research will likely focus on expanding the synthetic utility of this and related enaminones, exploring novel cycloaddition and cross-coupling reactions, and leveraging its unique properties to design next-generation bioactive molecules. For drug development professionals and synthetic chemists, a thorough understanding of the properties and reactivity of this compound is essential for unlocking its full potential in creating innovative chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. innospk.com [innospk.com]
- 5. scbt.com [scbt.com]
- 6. 4-Amino-1,1,1-trifluoro-3-buten-2-one | 184848-89-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistwizards.com [chemistwizards.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
